2-(4-Methoxymethylphenyl)pyridine
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Overview
Description
2-(4-Methoxymethylphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyridine moieties are known for their wide range of biological activities and are often found in pharmaceuticals, natural products, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxymethylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the Negishi coupling reaction, where 2-pyridyl zinc halides react with bromopyridines in the presence of palladium catalysts such as Pd(dba)2 and XPhos . Another method involves the use of cationic half-sandwich rare-earth catalysts for the C-H addition of pyridine derivatives to olefins .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using efficient catalytic processes. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product. The use of environmentally benign reagents and conditions is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxymethylphenyl)pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2SO4-SO3/NO3K at high temperatures (300 ºC) for nitration.
Reduction: Hydrogenation using metal catalysts like palladium on carbon.
Substitution: Boron reagents and palladium catalysts in Suzuki–Miyaura coupling.
Major Products
Oxidation: 3-nitro pyridine.
Reduction: Dihydropyridine or piperidine derivatives.
Substitution: Various bipyridine derivatives.
Scientific Research Applications
2-(4-Methoxymethylphenyl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxymethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, pyridine-based compounds are known to inhibit COX enzymes, thereby reducing the generation of prostaglandins and exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2-(4-Methoxymethylphenyl)pyridine can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)pyridine: Similar structure but lacks the methoxymethyl group.
2,2’-Bipyridine: Contains two pyridine rings connected by a single bond.
Piperidine derivatives: Reduced forms of pyridine with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(methoxymethyl)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-10-11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFCWDSTLPOTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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